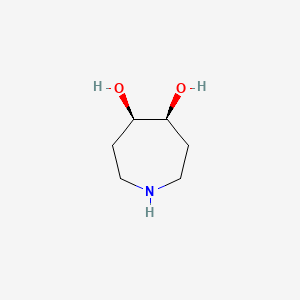
Rel-(4S,5R)-azepane-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-azepane-4,5-diol is a chiral compound with a seven-membered ring structure containing two hydroxyl groups at the 4th and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-azepane-4,5-diol typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the reduction of azepane-4,5-dione using a chiral reducing agent to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions to prevent over-reduction and to maintain the integrity of the azepane ring.
Industrial Production Methods
Industrial production of (4R,5S)-azepane-4,5-diol may involve the use of biocatalysts or enzymatic processes to achieve high enantioselectivity. These methods are advantageous as they can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-azepane-4,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form the corresponding azepane-4,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Tosyl chloride or mesyl chloride can be used to convert the hydroxyl groups into better leaving groups for subsequent substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (4R,5S)-azepane-4,5-diol can yield azepane-4,5-dione, while reduction can produce the corresponding diol.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-azepane-4,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.
Biology
In biological research, (4R,5S)-azepane-4,5-diol can be used to study enzyme-substrate interactions and to develop inhibitors for specific enzymes. Its structural similarity to certain natural products makes it a useful tool for probing biological pathways.
Medicine
In medicinal chemistry, (4R,5S)-azepane-4,5-diol is investigated for its potential therapeutic applications. It can serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, (4R,5S)-azepane-4,5-diol can be used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (4R,5S)-azepane-4,5-diol depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4,5-dimethyloctane: Another chiral compound with a similar ring structure but different functional groups.
(4R,5S)-4,5-diphenyl-2-oxazolidinone: A compound with a similar stereochemistry but different ring size and functional groups.
Uniqueness
(4R,5S)-azepane-4,5-diol is unique due to its seven-membered ring structure and the presence of two hydroxyl groups. This combination of features makes it particularly valuable for applications requiring specific stereochemistry and functional group compatibility.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(4S,5R)-azepane-4,5-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-3-7-4-2-6(5)9/h5-9H,1-4H2/t5-,6+ |
InChI Key |
HQISGUDQAWZSMV-OLQVQODUSA-N |
Isomeric SMILES |
C1CNCC[C@@H]([C@@H]1O)O |
Canonical SMILES |
C1CNCCC(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


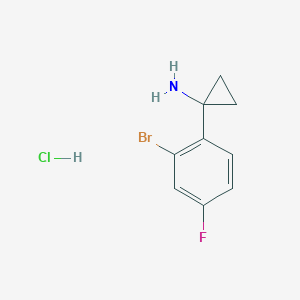
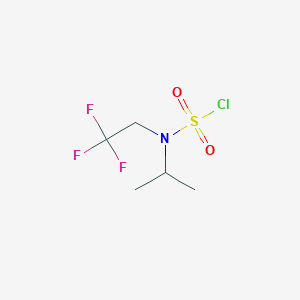
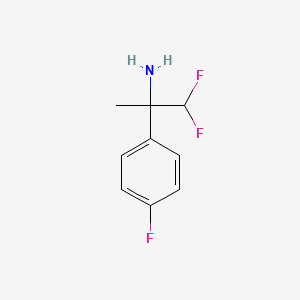
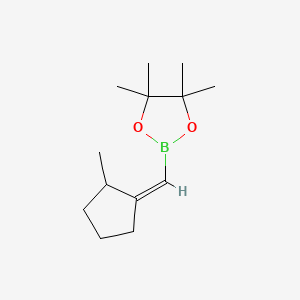
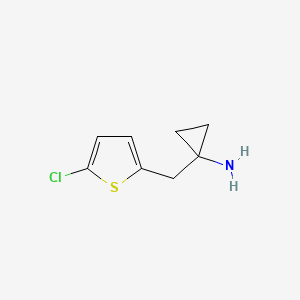



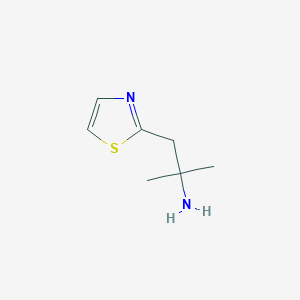
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)



![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
